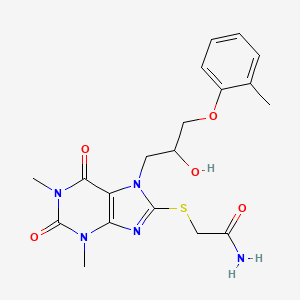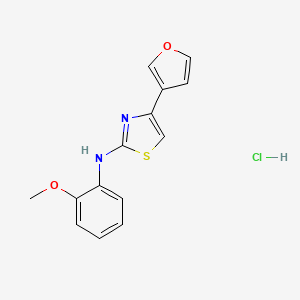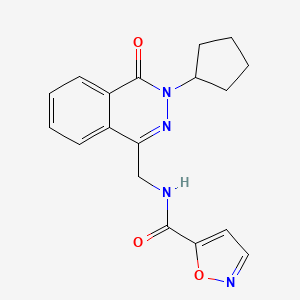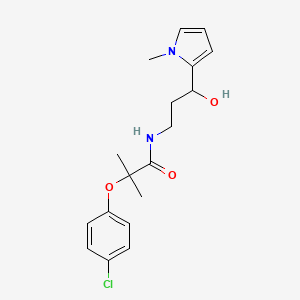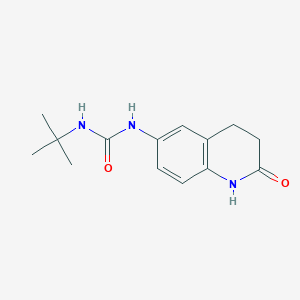
1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or significance in the scientific or industrial context.
Synthesis Analysis
This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield, purity, and optimization strategies.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactivity of the compound. What kind of chemical reactions does it undergo? What are the products of such reactions?Physical And Chemical Properties Analysis
This would include studying properties like melting point, boiling point, solubility, stability, etc.Applications De Recherche Scientifique
Antagonistic Properties on TRPV1 Receptors
A study by Bianchi et al. (2007) introduced 1-((R)-5-tert-Butyl-indan-1-yl)-3-isoquinolin-5-yl-urea (A-778317) as a potent, stereoselective antagonist for the transient receptor potential vanilloid-1 (TRPV1). This compound effectively blocks TRPV1 receptor-mediated changes in intracellular calcium concentrations, offering insights into the receptor's pharmacology and potential therapeutic applications for conditions modulated by TRPV1 signaling. The compound was used to study human TRPV1 receptors expressed in Chinese ovary cells, providing valuable data on the binding properties and functionality of TRPV1 receptor antagonists (Bianchi et al., 2007).
FLT3 Inhibitors for Overcoming Drug Resistance
Research conducted by Zhang et al. (2020) explored derivatives of 1-(5-(tert-butyl)isoxazol-3-yl)-3-(3-fluorophenyl)urea as new inhibitors of the Fms-Like Tyrosine kinase 3 (FLT3), specifically targeting mutations that confer drug resistance. One potent compound exhibited significant inhibitory activity against FLT3 internal tandem duplications and secondary mutations, showcasing the potential of such derivatives in developing targeted therapies for FLT3-mutated cancers (Zhang et al., 2020).
Chemoselective Tert-Butoxycarbonylation
Ouchi et al. (2002) and Saito et al. (2006) discussed the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel chemoselective tert-butoxycarbonylation reagent. This compound demonstrates high efficiency and selectivity in the tert-butoxycarbonylation of aromatic and aliphatic amine hydrochlorides and phenols, providing a useful tool for synthetic organic chemistry (Ouchi et al., 2002; Saito et al., 2006).
Safety And Hazards
This involves understanding the toxicity, environmental impact, handling precautions, and disposal methods of the compound.
Orientations Futures
This would involve hypothesizing potential applications or areas of study for the compound based on its properties and behavior.
Please consult with a professional chemist or a trusted source for accurate and detailed information. It’s always important to handle chemicals safely and responsibly.
Propriétés
IUPAC Name |
1-tert-butyl-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-14(2,3)17-13(19)15-10-5-6-11-9(8-10)4-7-12(18)16-11/h5-6,8H,4,7H2,1-3H3,(H,16,18)(H2,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBCPBQHLLOEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)NC(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Tert-butyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

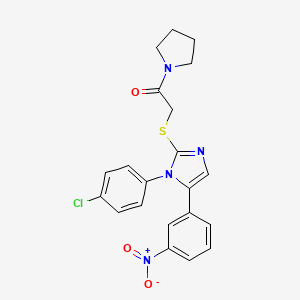
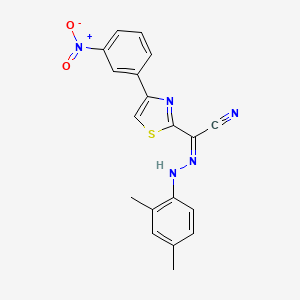
![[1-(Difluoromethyl)benzimidazol-2-yl]methanamine;dihydrochloride](/img/structure/B2833144.png)
![7-Methoxy-10H-thieno[3,2-a]carbazole](/img/structure/B2833146.png)
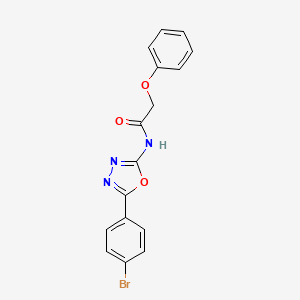
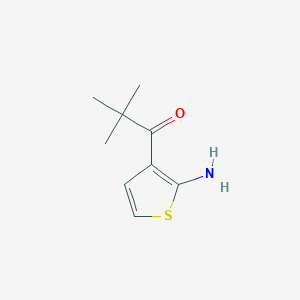
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
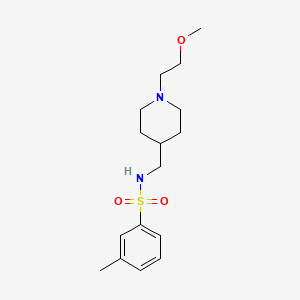
![3-methyl-2-oxo-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2833157.png)
